N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3/c1-23-13-4-3-12(9-14(13)24-2)10-20-15(22)21-7-5-16(6-8-21)11-17(16,18)19/h3-4,9H,5-8,10-11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJCHVDUSKZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)CC3(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the four-membered ring, utilizing conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide. It has shown notable activity against Mycobacterium tuberculosis, with 50% inhibitory concentrations (IC50) reported between 135 and 218 μM for similar compounds. This suggests that the compound could be a valuable lead in the development of new anti-tubercular agents.
Cancer Research
The compound's structural features make it a candidate for targeting specific molecular interactions involved in cancer progression. For instance, compounds based on the spirocyclic framework have been explored as inhibitors of the menin-MLL interaction, which is crucial in certain types of leukemia . This indicates that this compound may possess similar capabilities.
Structural Characteristics and Mechanism of Action
The unique substitution pattern of this compound contributes to its biological activity. The presence of difluoro and dimethoxy groups enhances its interaction with biological targets, potentially increasing its efficacy against pathogens and cancer cells .
Study on Anti-Tubercular Activity
A recent study evaluated several spirocyclic compounds for their activity against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs to this compound exhibited promising results in inhibiting bacterial growth at low concentrations .
Inhibition of Protein Interactions in Cancer
Another study focused on the design of inhibitors targeting the menin-MLL interaction for cancer treatment. The findings suggest that derivatives of spirocyclic compounds could effectively disrupt these interactions, leading to potential therapeutic applications in treating specific cancers like leukemia .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways. This can result in a range of effects, from enzyme inhibition to receptor activation, depending on the specific target and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Spirocyclic System and Fluorination Patterns
The target compound’s 6-azaspiro[2.5]octane core (a 3-membered cyclopropane fused to a 5-membered piperidine ring) contrasts with analogues such as 5,6-diazaspiro[3.5]nonane (e.g., EP 4 374 877 A2 compounds), which feature a 6-membered ring fused to a 3-membered ring .
The 1,1-difluoro substitution in the target compound differs from 2,3-difluoro patterns in analogues like 6-(2,3-difluoro-4-substituted-benzyl)-5,6-diazaspiro[3.5]nonane derivatives . Fluorine at the 1,1-positions may reduce steric hindrance compared to 2,3-positions, optimizing interactions with hydrophobic enzyme pockets.
Substituent Effects on Pharmacokinetics and Binding
Table 1: Substituent Comparison
- 3,4-Dimethoxybenzyl Group : The target’s methoxy groups enhance solubility via polar interactions, contrasting with trifluoromethyl-pyrimidinyl groups in patent compounds, which prioritize hydrophobic and π-π stacking interactions .
- Azetidinyl/Oxetanyl Side Chains : Patent analogues incorporate rigid heterocycles (e.g., oxetan-3-yl) to improve metabolic stability and target engagement, whereas the target compound lacks such motifs .
Biological Activity
N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a synthetic compound notable for its unique spirocyclic structure. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H22F2N2O3 |
| Molecular Weight | 348.37 g/mol |
| CAS Number | 2310098-24-7 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications against diseases like tuberculosis. Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 135 to 218 μM .
- Receptor Binding : Its unique structure allows it to bind effectively to certain receptors, potentially modulating biological pathways associated with various diseases.
Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular properties of spirocyclic compounds similar to this compound. The following table summarizes the findings from various studies:
| Compound | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| N-(3,4-dimethoxybenzyl)-1,1-difluoro... | Mycobacterium tuberculosis H37Ra | 135 - 218 | |
| Similar Spirocyclic Compound A | Mycobacterium tuberculosis | 150 | |
| Similar Spirocyclic Compound B | Mycobacterium tuberculosis | 200 |
These results indicate that the compound may possess significant anti-tubercular properties, warranting further investigation.
Other Biological Activities
In addition to its anti-tubercular effects, this compound has been evaluated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Cytotoxicity : Evaluations in cancer cell lines indicate that the compound may exhibit cytotoxic effects, although specific IC50 values need further elucidation.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in RSC Advances highlighted the role of spirocyclic compounds in inhibiting key metabolic enzymes involved in bacterial survival .
- Therapeutic Applications : Research has indicated that compounds with similar structures could be developed into novel therapeutics for treating resistant strains of bacteria and other infectious agents .
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the spirocyclic core to the 3,4-dimethoxybenzyl moiety .
- Protecting group strategies : Temporary protection of the carboxamide group during fluorination steps to prevent side reactions .
- Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity, as demonstrated in analogous spirocyclic syntheses .
Q. How can researchers verify the structural integrity of this compound?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (C18 columns, methanol/water mobile phases) assesses purity and detects stereoisomers .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Measure IC values against kinases or proteases using fluorogenic substrates, as structural analogs show activity in low micromolar ranges .
- Cellular assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, given the spirocyclic scaffold’s precedent in targeting proliferative pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions during coupling steps .
- Catalytic systems : Explore Pd-mediated cross-coupling for aryl-azaspiro bond formation, improving atom economy .
- Process monitoring : Use in-line FTIR to track reaction progress and minimize byproduct formation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the dimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to assess steric/electronic effects on target binding .
- Spirocyclic ring expansion : Synthesize 7-azaspiro[3.5]octane analogs to evaluate ring size impact on bioavailability .
- Fluorine scanning : Introduce isotopes for PET imaging to correlate pharmacokinetics with structural modifications .
Q. How can metabolic stability be evaluated in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes (NADPH cofactors) to measure half-life () and identify metabolic hot spots (e.g., demethylation of methoxy groups) .
- CYP450 inhibition screening : Use luminescent substrates to assess potential drug-drug interactions .
Q. What experimental approaches address solubility limitations in aqueous systems?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without disrupting assay integrity .
- Salt formation : Convert the carboxamide to a hydrochloride salt, as demonstrated for related azaspiro compounds .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (200–300 nm) to improve dissolution rates .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Structural validation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Computational docking : Compare binding modes across homologs to identify assay-specific artifacts .
Q. What advanced analytical methods are recommended for impurity profiling?
Q. How can computational modeling guide mechanistic studies?
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), prioritizing key residues for mutagenesis .
- MD simulations : Run 100-ns trajectories (AMBER force field) to analyze conformational dynamics of the spirocyclic core in lipid bilayers .
- QSAR models : Train machine learning algorithms on analog datasets to predict ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
